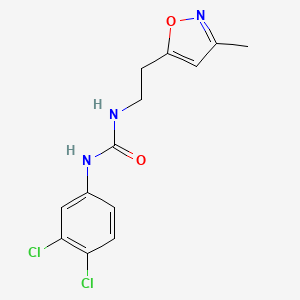

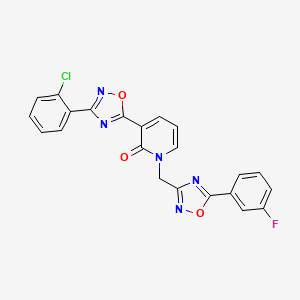

![molecular formula C17H12N2OS B2511148 4-(Benzylthio)benzofuro[3,2-d]pyrimidine CAS No. 62208-74-6](/img/structure/B2511148.png)

4-(Benzylthio)benzofuro[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzylthio)benzofuro[3,2-d]pyrimidine is a compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The benzofuro[3,2-d]pyrimidine scaffold is a fused heterocyclic system that can exhibit a range of biological activities and photophysical properties.

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives can be achieved through different synthetic routes. One approach involves the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles such as 1,3-dimethylbarbituric acid and 1,3-diethyl-2-thiobarbituric acid, leading to the formation of benzofuro[2,3-d]pyrimidine derivatives through a Michael reaction under electro-decarboxylation conditions . Another method includes the aza-Wittig reactions of iminophosphoranes with isocyanates, followed by reactions with nitrogen-oxygen-containing nucleophiles to yield various substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives .

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. X-ray crystallography has been used to determine the structure of related compounds, confirming the presence of the fused heterocyclic system . NMR and IR spectroscopy provide detailed information about the substitution pattern and the functional groups present in the molecule .

Chemical Reactions Analysis

Benzofuro[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including benzylation, nitrosation, and reactions with nucleophiles such as alcohols and thiols . These reactions can lead to the formation of polymorphic forms, as well as the introduction of different substituents that can significantly alter the physical and chemical properties of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuro[3,2-d]pyrimidine derivatives are influenced by their molecular structure. These compounds can exhibit solid-state fluorescence, and their photophysical properties can be studied using computational analysis . The electron density distribution and the site of chemical reactivity can be investigated through electrostatic potential mapping . Additionally, the compounds can demonstrate interesting properties such as aggregation-induced emission and changes in emission after mechanical stimulation .

Applications De Recherche Scientifique

Bioactivity and Pharmaceutical Applications

Benzofuro[3,2-d]pyrimidine derivatives, including 4-(Benzylthio)benzofuro[3,2-d]pyrimidine, are significant in synthesizing pharmaceuticals due to their broad range of bioactivities. These compounds are used in developing drugs with antibiosis, anti-inflammatory, anticancer properties, and in drugs that inhibit platelet aggregation and enhance long-term memory. Their preparation methods are diverse, and ongoing research continues to explore their potential in pharmaceutical applications (Xu Wei-ming, 2010).

Synthesis and Biological Evaluation

4-(Benzylthio)benzofuro[3,2-d]pyrimidine derivatives show a wide range of bioactivities, which makes them a potent unit in new drug research. Studies have found that compounds with a benzylsulfanyl group at the 4-position exhibit better anticancer properties, though at a moderate level. These compounds have been evaluated for their cytotoxic properties against normal and cancer cell lines, showing promise in cancer research (Marcin Stolarczyk et al., 2021).

Electroorganic Synthesis

Electrochemical oxidation has been employed to synthesize new benzofuro[2,3-d]pyrimidine derivatives, indicating the versatility and potential of electroorganic synthesis methods in creating these compounds. This approach offers a promising route for the efficient and environmentally friendly synthesis of these derivatives (D. Nematollahi, H. Goodarzi, 2002).

Corrosion Inhibition

Pyrimidine derivatives, including those with benzyl substitution, have been synthesized and studied as corrosion inhibitors. These compounds exhibit good inhibition performance and are considered mixed-type inhibitors, indicating their potential in industrial applications, particularly in protecting metals from corrosion (B. Hou et al., 2019).

Antitumor and Antiplatelet Activity

Studies have shown that polycyclic pyrimidine derivatives, which could include 4-(Benzylthio)benzofuro[3,2-d]pyrimidine, have significant anti-aggregatory and antiphlogistic properties. These compounds have been evaluated for their antiplatelet activity and potential anti-inflammatory, analgesic, and antipyretic activities. Some derivatives have displayed potent antiplatelet agents comparable to acetylsalicylic acid, highlighting their potential in medical applications (O. Bruno et al., 2001).

Corrosion Inhibition Under Supercritical CO2 Conditions

A pyrimidine derivative, 4,6-diamino-2-(benzylthio)pyrimidine (DABTP), has been developed as a high-efficiency inhibitor for the corrosion of carbon steel, especially in challenging environments like supercritical CO2 containing oilfield produced water. This application demonstrates the industrial importance of these compounds in enhancing the durability of materials under extreme conditions (B. Hou et al., 2020).

Dual Inhibition in Antitumor Agents

Novel compounds based on the pyrimidine framework have been synthesized for their dual inhibition properties, particularly targeting thymidylate synthase and dihydrofolate reductase. These compounds, designed as antitumor agents, highlight the therapeutic potential of pyrimidine derivatives in cancer treatment (A. Gangjee et al., 2000).

Orientations Futures

The future directions in the research of pyrimidine derivatives include the development of novel pyrimidines with higher selectivity as anticancer agents . There is also interest in the development of new strategies for cancer treatment compromising the use of selective tumor drugs called molecular targeted therapies .

Propriétés

IUPAC Name |

4-benzylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS/c1-2-6-12(7-3-1)10-21-17-16-15(18-11-19-17)13-8-4-5-9-14(13)20-16/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBDARXMAVVTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylthio)benzofuro[3,2-d]pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

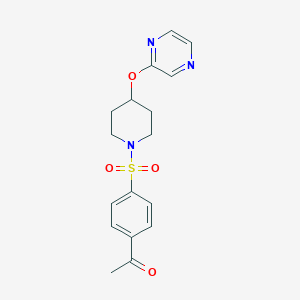

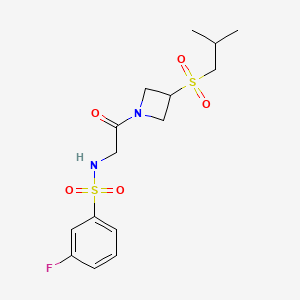

![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)

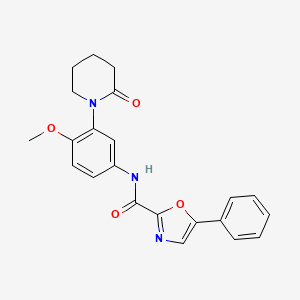

![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)

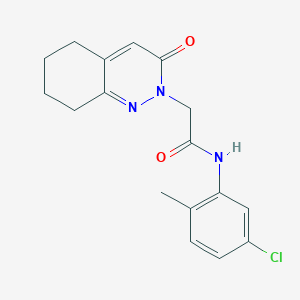

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![2-(Furan-2-yl)-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2511075.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)

![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511088.png)